
8-Bromo-1-methylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-1-methylquinazolin-4(1H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methylquinazolin-4(1H)-one typically involves the bromination of 1-methylquinazolin-4(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 8-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The choice of solvent, temperature, and brominating agent would be optimized for maximum yield and purity.
化学反应分析
Types of Reactions
8-Bromo-1-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 8-Bromo-1-methylquinazolin-4(1H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
1-Methylquinazolin-4(1H)-one: The parent compound without the bromine atom.
8-Chloro-1-methylquinazolin-4(1H)-one: A similar compound with a chlorine atom instead of bromine.
8-Fluoro-1-methylquinazolin-4(1H)-one: A similar compound with a fluorine atom instead of bromine.
Uniqueness
8-Bromo-1-methylquinazolin-4(1H)-one is unique due to the presence of the bromine atom at the 8-position, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which might enhance its binding affinity to biological targets.
属性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC 名称 |
8-bromo-1-methylquinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-9(13)6-3-2-4-7(10)8(6)12/h2-5H,1H3 |
InChI 键 |
OXXBSMBMWUQSOJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=O)C2=C1C(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



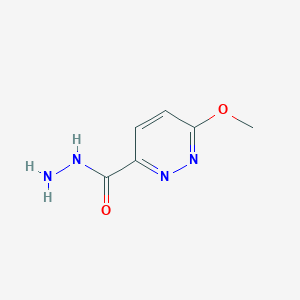
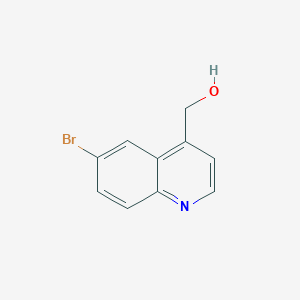
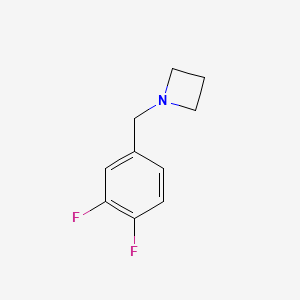
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
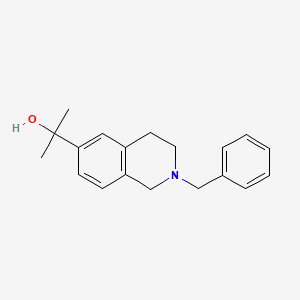
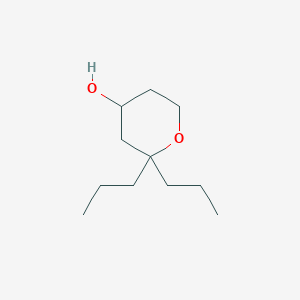
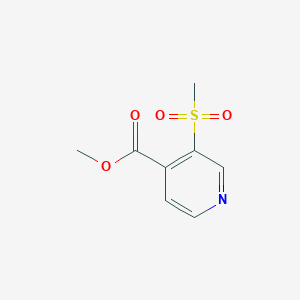
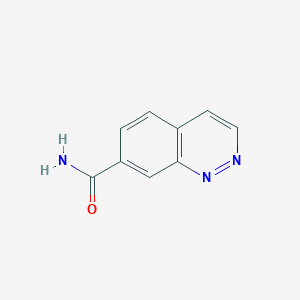
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
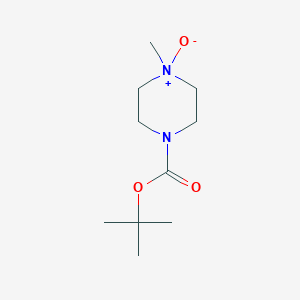
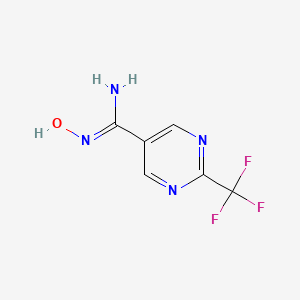
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
